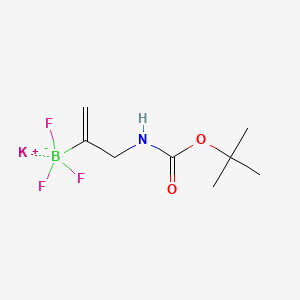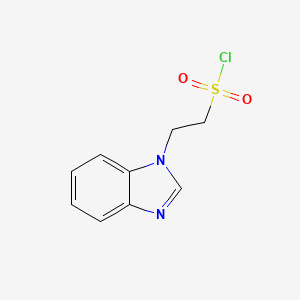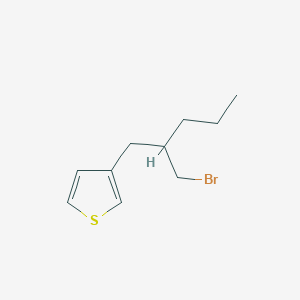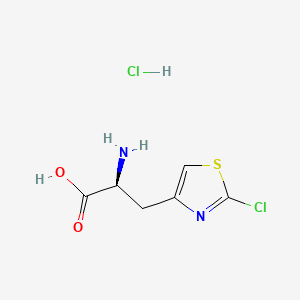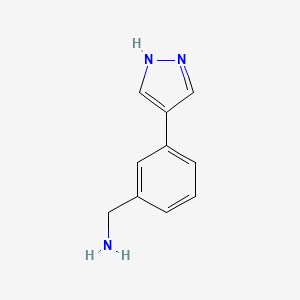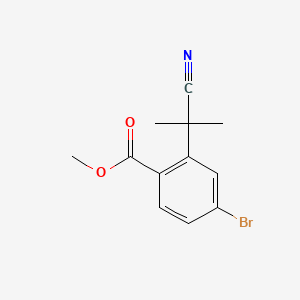![molecular formula C9H16ClN B13483956 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis. The bicyclo[1.1.1]pentane framework is particularly interesting due to its ability to add three-dimensional character and saturation to molecules, enhancing their solubility, potency, and metabolic stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, followed by purification processes such as column chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions: 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with enhanced properties.
Biology: Investigated for its potential as a bioisostere, replacing traditional functional groups in drug molecules to improve their pharmacokinetic properties.
作用机制
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere, it can mimic the behavior of traditional functional groups, enhancing the solubility, potency, and metabolic stability of drug molecules. This compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-tert-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride
Comparison: Compared to similar compounds, 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its cyclobutyl group, which can impart different steric and electronic properties. This uniqueness can lead to variations in solubility, potency, and metabolic stability, making it a valuable compound for specific applications in drug discovery and materials science .
属性
分子式 |
C9H16ClN |
|---|---|
分子量 |
173.68 g/mol |
IUPAC 名称 |
3-cyclobutylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c10-9-4-8(5-9,6-9)7-2-1-3-7;/h7H,1-6,10H2;1H |
InChI 键 |
YKMNBOOYCKRDRT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C23CC(C2)(C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)

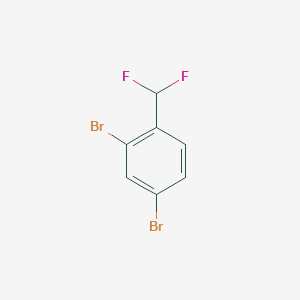
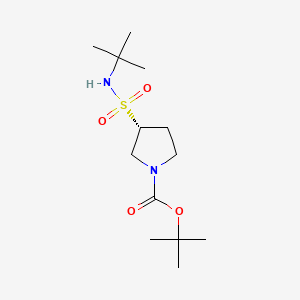
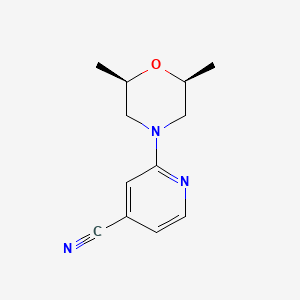
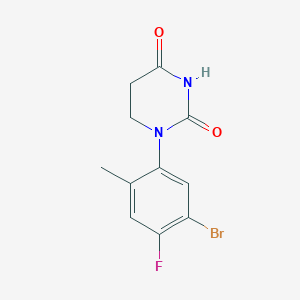

![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
